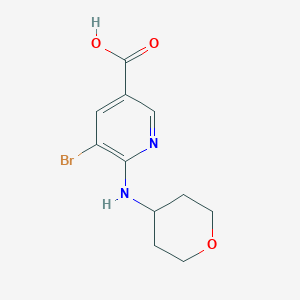

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid

説明

特性

分子式 |

C11H13BrN2O3 |

|---|---|

分子量 |

301.14 g/mol |

IUPAC名 |

5-bromo-6-(oxan-4-ylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H13BrN2O3/c12-9-5-7(11(15)16)6-13-10(9)14-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |

InChIキー |

HDVPSVUYLLGWIP-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1NC2=C(C=C(C=N2)C(=O)O)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid typically involves the bromination of 6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

化学反応の分析

Types of Reactions

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

科学的研究の応用

5-Bromo-

生物活性

5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromine atom and a tetrahydro-2H-pyran moiety linked to the nicotinic acid framework. Its molecular formula is , with a molecular weight of approximately 301.14 g/mol. The presence of both the bromine and amino groups suggests potential for diverse biological interactions.

Pharmacological Properties

Preliminary studies indicate that 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid may exhibit various pharmacological activities, including:

- Anti-inflammatory effects : Compounds related to nicotinic acid often show anti-inflammatory properties, which may extend to this compound.

- Neuroprotective effects : Given its structural similarities to other neuroprotective agents, it is hypothesized that this compound may also offer neuroprotection against degenerative diseases.

- Potential anticancer activity : The compound's ability to interact with biological targets could position it as a candidate for cancer treatment, though specific studies are still needed.

Understanding the mechanisms through which 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid exerts its effects is crucial. Interaction studies with biological targets are essential for elucidating its pharmacodynamics. For instance, the amino group can engage in various reactions typical of amines, such as acylation or alkylation, potentially influencing its bioactivity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-nicotinic Acid | Bromine at position 5 | Anti-inflammatory |

| 6-Hydroxynicotinic Acid | Hydroxyl group at position 6 | Neuroprotective |

| 5-Chloro-nicotinic Acid | Chlorine at position 5 | Varies; less potent than brominated analogs |

The unique combination of functionalities in 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid may enhance its bioactivity compared to these analogs.

Case Studies and Research Findings

Recent investigations into the biological activity of related compounds have yielded promising results. For example, derivatives of nicotinic acid have been shown to inhibit key enzymes involved in neurodegenerative processes, such as BACE1 and BuChE, suggesting that similar mechanisms could be explored for 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid .

Moreover, studies on related compounds indicate significant potency in inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For instance, some derivatives demonstrated IC50 values in the low micromolar range against Aβ aggregation .

類似化合物との比較

Comparison with Structurally Similar Nicotinic Acid Derivatives

Key Structural and Functional Differences

The compound’s closest analogues differ in substituents at the 5- and 6-positions of the pyridine ring, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

The methoxy (-OCH₃) substituent in 5-bromo-6-methoxynicotinic acid enhances lipophilicity (logP ~1.8), making it preferable for membrane permeability in drug design .

6-(Trifluoromethyl)nicotinic acid (CAS: 231291-22-8) demonstrates increased metabolic stability due to the electron-withdrawing CF₃ group, a feature leveraged in fluorinated drug candidates .

Synthetic Utility :

- The methyl (-CH₃) group in 5-bromo-6-methylnicotinic acid simplifies synthetic routes but offers less steric bulk, reducing its utility in targeted protein-ligand interactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。